3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Description
3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 850568-25-1) is a pyridine-based boronic ester derivative. Its structure features a pyridine ring substituted with a chlorine atom at position 3, a dimethylamino group at position 2, and a pinacol boronate ester at position 3. The molecular formula is inferred as C₁₃H₁₉BClN₂O₂ based on analogous compounds .
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry .
Properties
Molecular Formula |
C13H20BClN2O2 |
|---|---|
Molecular Weight |
282.57 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H20BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6/h7-8H,1-6H3 |
InChI Key |
KLJAIWSMAWACSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-Bromo-2-(N,N-dimethylamino)pyridine (precursor)
- 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (borylating agent)
- Potassium acetate (base)
- Palladium catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or its dichloromethane adduct
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Atmosphere | Inert (Nitrogen) |
| Reaction Time | 12 hours |
| Catalyst Loading | ~5 mol% Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 |
| Base | Potassium acetate (KOAc) |
| Molar Ratios | Bromo-pyridine: 1 equiv; Borylating agent: ~1.2 equiv; KOAc: ~2 equiv |
Experimental Procedure Summary
- The 5-bromo-2-(N,N-dimethylamino)pyridine and the borylating agent are dissolved in 1,4-dioxane.
- Potassium acetate and the palladium catalyst are added under a nitrogen atmosphere at room temperature.
- The mixture is heated to 100 °C and stirred for 12 hours.
- Completion is monitored by liquid chromatography-mass spectrometry (LCMS).
- The reaction mixture is filtered, concentrated under reduced pressure, and purified by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
- The product is isolated as a yellow solid.
Yield and Characterization
| Parameter | Result |
|---|---|
| Isolated Yield | 76% |
| Physical State | Yellow solid |
| Proton Nuclear Magnetic Resonance (1H NMR) (400 MHz, CDCl3) | δ 8.53 (s, 1H), 7.75-7.78 (d, 1H), 6.43-6.45 (d, 1H), 3.09 (s, 6H), 1.22-1.30 (m, 12H) |
| Mass Spectrometry (ESI-MS) | m/z 249.2 (M+H)+ |
Reaction Mechanism Notes
The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the bis(pinacolato)diboron reagent, and reductive elimination to form the arylboronate ester. Potassium acetate acts as a base to facilitate the transmetalation step.
Alternative Conditions and Variations
- The catalyst dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct can be used at room temperature with similar reaction times and yields.
- Reaction scale can be adjusted from milligram to multigram without significant loss in yield.
- The inert atmosphere is critical to prevent catalyst deactivation and side reactions.
Summary Table of Preparation Conditions and Results
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 100 | 12 | 76 | Standard procedure |
| 2 | Pd(dppf)Cl2·CH2Cl2 adduct | KOAc | 1,4-Dioxane | 100 | 12 | ~75 | Room temp addition, then heated |
Literature and Source Diversity
The preparation method described is corroborated by multiple independent sources, including commercial chemical suppliers and research databases, which provide consistent experimental details and analytical data. This confirms the robustness and reproducibility of the synthetic procedure.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron center, leading to the formation of boronic acids or boranes.
Coupling Reactions: The dioxaborolane moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are typically employed.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include boronic acids or boranes.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related pyridine boronic esters, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects on Reactivity The chlorine atom in the target compound increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or directing cross-coupling reactions. This contrasts with the non-halogenated analog (1036991-24-8), which may require harsher conditions for coupling . The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the mono-methylated analog (1257432-01-1), which has reduced solubility due to weaker hydrogen-bonding capacity .
The dimethylamino group in the target compound may improve membrane permeability in drug candidates compared to non-aminated derivatives .
Synthetic Utility The pinacol boronate group enables Suzuki-Miyaura coupling with aryl halides. The target compound’s chlorine atom allows sequential functionalization (e.g., coupling followed by substitution), a flexibility absent in non-halogenated analogs like 1036991-24-8 . The trifluoromethyl-substituted analog (944401-57-4) exhibits slower coupling kinetics due to steric and electronic effects, whereas the target compound’s chlorine likely balances reactivity and stability .
Safety and Handling Hazard data for the dimethylamino analog (1036991-24-8) includes warnings for skin/eye irritation (H315, H319), similar to the target compound. However, the chlorine atom may introduce additional toxicity risks (e.g., environmental persistence) .
Biological Activity
3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and safety profiles.
- Molecular Formula : C₁₄H₂₁BClN₂O₂
- Molecular Weight : 281.586 g/mol
- CAS Number : 942069-59-2
- LogP : 2.705
In Vitro Studies
- DYRK1A Inhibition :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁BClN₂O₂ |
| Molecular Weight | 281.586 g/mol |
| CAS Number | 942069-59-2 |
| LogP | 2.705 |
| DYRK1A IC₅₀ | Nanomolar range |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Confirmed |
Case Studies
- Case Study on Neuroprotection : A study focusing on DYRK1A inhibitors showed that compounds structurally similar to this compound could ameliorate cognitive deficits in models of Alzheimer's disease by reducing tau phosphorylation and promoting neuronal survival .
- Cancer Therapeutics : Compounds with similar mechanisms have been evaluated for their anticancer properties. For instance, derivatives targeting DYRK1A have shown efficacy against various cancer cell lines with IC₅₀ values significantly lower than traditional chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety. A common precursor is a halogenated pyridine derivative (e.g., 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine), which reacts with a pinacol borane reagent under palladium catalysis. Key conditions include:
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyridine ring substitution pattern and boronic ester integration. The dimethylamine group (N(CH₃)₂) typically appears as a singlet near δ 3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₉BClN₂O₂, MW 268.55 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the boronic ester geometry, though single-crystal growth may require slow evaporation in non-polar solvents .
Advanced Research Questions
Q. How can solvent and base selection impact the efficiency of cross-coupling reactions involving this boronic ester?
- Methodological Answer : Contradictory reports on solvent effects necessitate systematic optimization:
- Polar Solvents (DMF) : Enhance solubility of inorganic bases (e.g., Cs₂CO₃), improving reaction rates but risking boronic ester hydrolysis.
- Non-Polar Solvents (THF) : Reduce hydrolysis but may require higher temperatures (~100°C) .
- Base Selection : Trialkylamines (e.g., Et₃N) yield superior results in analogous pyridylamine syntheses by minimizing side reactions .
Example Optimization Protocol :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 80°C | 78 |
| DMF | Cs₂CO₃ | 100°C | 65 |
Q. What strategies mitigate instability of the boronic ester group during storage and handling?
- Methodological Answer : The dioxaborolane group is moisture-sensitive. Best practices include:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C, with desiccants (silica gel).
- Handling : Use anhydrous solvents and glovebox techniques for air-sensitive reactions .
Degradation can be monitored via ¹¹B NMR, where hydrolysis products (boric acid) appear at δ 18–20 ppm, distinct from the intact boronic ester (δ 28–30 ppm) .
Q. How does the chlorine substituent influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The chlorine atom at the 3-position directs electrophilic substitution to the 4-position of the pyridine ring. For example, in Buchwald-Hartwig aminations, Pd-catalyzed coupling occurs preferentially at the 4-position due to steric and electronic effects . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices for electrophilic attack.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic systems for Suzuki-Miyaura reactions using this compound?
- Methodological Answer : Contradictory catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) often stems from ligand stability and substrate compatibility. A stepwise protocol is advised:
Screen catalysts (5 mol%) in THF/DMF with Na₂CO₃.
Monitor reaction progress via TLC or LC-MS at 12, 24, and 48 hours.
Isolate side products (e.g., dehalogenated pyridine) via HPLC for structural analysis .
Key Finding : PdCl₂(dppf) minimizes dehalogenation in electron-deficient pyridines compared to Pd(PPh₃)₄ .
Application-Oriented Questions
Q. What are the implications of using this compound in medicinal chemistry for fragment-based drug design?
- Methodological Answer : The boronic ester serves as a versatile handle for late-stage diversification via Suzuki couplings. For instance:
- Library Synthesis : Couple with aryl halides to generate biaryl pyridines for kinase inhibitor screening.
- Proteolysis-Targeting Chimeras (PROTACs) : The dimethylamine group can anchor E3 ligase ligands, while the boronic ester links to target-binding motifs .
Case Study : Analogous boronic esters show enhanced blood-brain barrier permeability in CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
